Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted with an acetyl group at the 6-position, a methyl ester at the 3-position, and a 3-(2,5-dioxopyrrolidin-1-yl)benzamido moiety at the 2-position. The tetrahydrothienopyridine core is known for its pharmacological relevance, particularly in modulating biological targets such as tumor necrosis factor-alpha (TNF-α) . The 2,5-dioxopyrrolidinyl group in the benzamido substituent may enhance binding interactions through hydrogen bonding or conformational rigidity, while the acetyl and methyl ester groups influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-12(26)24-9-8-15-16(11-24)32-21(19(15)22(30)31-2)23-20(29)13-4-3-5-14(10-13)25-17(27)6-7-18(25)28/h3-5,10H,6-9,11H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZLEKTZSSGYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinylbenzamido Moiety: This step involves the coupling of a 2,5-dioxopyrrolidin-1-yl derivative with a benzamido group, followed by its attachment to the thienopyridine core through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Structure Variations: The tetrahydrothieno[2,3-c]pyridine core in the target compound distinguishes it from imidazopyridine () or thiazolopyrimidine () derivatives, which may exhibit divergent electronic properties and binding affinities.
R6 Substituents: Substitution at the 6-position (acetyl vs. ethyl) impacts lipophilicity.
R3 Substituents : The methyl ester (target) is more hydrolytically labile than the carboxamide in , which could influence metabolic stability and pharmacokinetics.
Functional Groups: The 2,5-dioxopyrrolidinyl group in the benzamido moiety (target and ) may promote hydrogen bonding with biological targets, akin to the role of trifluoromethyl groups in enhancing adenosine receptor binding in thiophene derivatives ().
Biological Activity
Methyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure that combines elements of thieno[2,3-c]pyridine with a dioxopyrrolidine moiety. Its molecular formula is , and it has a molecular weight of 396.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Research has shown that related compounds within the thieno[2,3-c]pyridine class exhibit cytotoxic effects on various cancer cell lines. The proposed mechanism includes inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of methyl 6-acetyl derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Candida albicans | 64 |
These results indicate moderate antimicrobial activity, particularly against S. aureus, suggesting potential for further development as an antimicrobial agent .
Antitumor Activity
In vitro studies assessed the cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| MCF-7 | 15.0 |
The results suggest that the compound may exert its antitumor effects through apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various derivatives of thieno[2,3-c]pyridine highlighted the superior antimicrobial activity of methyl 6-acetyl derivatives compared to traditional antibiotics. This study utilized disk diffusion methods to assess efficacy across multiple strains .
- Antitumor Mechanism Exploration : A study focused on the mechanism of action revealed that methyl 6-acetyl compounds could inhibit topoisomerase II activity in cancer cells, leading to increased DNA damage and subsequent cell death .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions .
- Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., acylations) reduce byproducts .
- Purity monitoring : Use HPLC to track reaction progress and ensure >95% purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
Q. Primary methods :
- NMR spectroscopy : and NMR confirm hydrogen/carbon environments and functional groups (e.g., acetyl, benzamido) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns against theoretical values .
- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection .
Q. Supplementary techniques :
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N–H) stretches .
- X-ray crystallography : Resolves 3D structure for ambiguous cases, though requires high-quality crystals .
Basic: What functional groups dominate this compound’s reactivity, and how do they influence chemical transformations?
Q. Key functional groups :
- Acetyl group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
- Benzamido moiety : Participates in hydrogen bonding and hydrolysis under strong acidic/alkaline conditions .
- Sulfonamide (if present) : Stabilizes charge and enhances solubility in polar solvents .
Q. Reactivity considerations :
- Oxidation : The thieno ring may oxidize with KMnO, requiring neutral conditions to avoid over-oxidation .
- Reduction : LiAlH selectively reduces esters to alcohols without affecting amides .
Advanced: How can researchers minimize byproducts during the synthesis of complex heterocyclic intermediates (e.g., thieno[2,3-c]pyridine)?
Q. Strategies :
- Stepwise purification : Isolate intermediates after each synthetic step via column chromatography or recrystallization .
- Catalyst optimization : Use Pd-based catalysts for cross-coupling reactions to enhance regioselectivity .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired pathways (e.g., shorter times for kinetic products) .
Case study : In cyclization reactions, using acetic anhydride as a solvent reduces side products compared to DMF .
Advanced: How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR or MS)?
Q. Methodological approach :
Replicate experiments : Confirm data consistency across multiple batches .
Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .
Isotopic labeling : Use - or -labeled precursors to trace unexpected peaks .
Example : A mismatch in HRMS m/z values could indicate adduct formation (e.g., sodium or potassium ions), requiring ionization method adjustments .
Advanced: What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions in biological assays?
Q. Protocol :
Accelerated stability studies : Incubate the compound at 37°C in buffers (pH 3–9) for 24–72 hours .
Analytical monitoring : Use LC-MS to quantify degradation products and calculate half-life .
Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate photodegradation .
Key findings : Sulfonamide-containing analogs show higher stability at neutral pH but degrade rapidly under acidic conditions .
Advanced: How do substituents (e.g., acetyl vs. benzyl groups) impact the compound’s pharmacokinetic properties in preclinical models?
Q. Substituent effects :
- Acetyl group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Benzamido moiety : Increases plasma protein binding, prolonging half-life but reducing bioavailability .
Q. Experimental design :
- LogP measurements : Determine lipophilicity via shake-flask method to predict membrane permeability .
- In vitro assays : Assess hepatic microsomal stability and CYP inhibition .
Advanced: What computational tools are effective for predicting the compound’s binding affinity to target proteins (e.g., kinases)?
Q. Recommended tools :
- Molecular docking (AutoDock/Vina) : Models interactions between the compound’s sulfonamide/amide groups and kinase ATP-binding pockets .
- MD simulations (GROMACS) : Evaluates binding stability over 100-ns trajectories .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Advanced: How can researchers address low solubility issues in aqueous buffers during in vitro assays?
Q. Solutions :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance dispersibility .
- pH adjustment : Increase solubility via protonation/deprotonation of ionizable groups (e.g., amides at pH < 4) .
Advanced: What safety protocols are critical for handling this compound in laboratory settings?
Q. Guidelines :
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Emergency measures : In case of exposure, rinse with water and consult safety data sheets (SDS) for specific antidotes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
